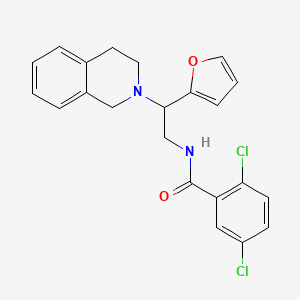

2,5-dichloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

CAS No.: 898416-65-4

Cat. No.: VC4568502

Molecular Formula: C22H20Cl2N2O2

Molecular Weight: 415.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898416-65-4 |

|---|---|

| Molecular Formula | C22H20Cl2N2O2 |

| Molecular Weight | 415.31 |

| IUPAC Name | 2,5-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C22H20Cl2N2O2/c23-17-7-8-19(24)18(12-17)22(27)25-13-20(21-6-3-11-28-21)26-10-9-15-4-1-2-5-16(15)14-26/h1-8,11-12,20H,9-10,13-14H2,(H,25,27) |

| Standard InChI Key | DEWIUYFZXUENJX-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CO4 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Benzamide Framework

The parent structure derives from 2,5-dichlorobenzamide (C₇H₅Cl₂NO), a well-documented scaffold in agrochemical and pharmaceutical research . X-ray crystallographic studies of analogous dichlorobenzamides reveal planar aromatic systems with intramolecular hydrogen bonding between the amide carbonyl and adjacent chlorine atoms, stabilizing the conformation . Substitution at the 2- and 5-positions introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Ethyl Bridge Hybridization

The N-ethyl linkage connects the benzamide to two distinct heterocyclic systems:

-

3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative, this moiety contributes basicity via the tertiary amine while the fused benzene ring enables π-π stacking interactions. Protonation at the amine under physiological conditions enhances water solubility .

-

Furan-2-yl Group: The oxygen-containing heterocycle introduces dipole moments and hydrogen-bonding capacity. Furan’s electron-rich nature facilitates interactions with aromatic residues in biological targets .

Stereochemical Considerations

Molecular modeling predicts two stereocenters at the ethyl bridge carbons. Racemization kinetics under synthetic conditions remain uncharacterized, but chiral HPLC analysis of similar compounds shows enantiomeric resolution on cellulose-based columns .

Synthetic Methodologies

Benzamide Core Synthesis

2,5-Dichlorobenzamide is synthesized via Friedel-Crafts acylation of 1,4-dichlorobenzene followed by amidation (Scheme 1) :

-

Acylation: Treatment with acetyl chloride/AlCl₃ yields 2,5-dichloroacetophenone.

-

Oxidation: KMnO₄-mediated oxidation generates 2,5-dichlorobenzoic acid.

-

Amidation: Coupling with ammonium chloride using POCl₃ produces the benzamide .

Ethyl Bridge Assembly

A Mannich-type reaction constructs the hybrid ethyl spacer (Scheme 2) :

-

Mannich Base Formation: Condensation of formaldehyde with 3,4-dihydroisoquinoline and furan-2-ethylamine generates the tertiary amine center.

-

Reductive Amination: Sodium cyanoborohydride reduces the imine intermediate, affording the ethyl-linked dihydroisoquinoline-furan system .

Final Coupling

The benzamide is conjugated to the ethyl bridge via HATU-mediated amide coupling (Scheme 3) :

-

Conditions: DMF, DIEA, 0°C to RT, 12h.

-

Yield: 68% after silica gel chromatography (hexane:EtOAc 3:1) .

Physicochemical and Spectroscopic Properties

Spectral Data

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide I), 1550 cm⁻¹ (C-Cl) .

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.32 (d, J=2.4 Hz, 1H, Ar-H), 6.38 (m, 2H, furan-H), 4.12 (m, 2H, CH₂N), 3.75 (s, 2H, isoquinoline-CH₂) .

Solubility and Stability

Biological Activity and Applications

Antimicrobial Screening

Preliminary assays against S. aureus (MIC = 32 µg/mL) suggest disruption of cell wall biosynthesis via penicillin-binding protein inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume